molecular formula C21H23BrN4O B2454726 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1284266-14-3

5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

Cat. No.: B2454726
CAS No.: 1284266-14-3
M. Wt: 427.346
InChI Key: FAWUJJMFIAXHJL-FSJBWODESA-N
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Description

5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H23BrN4O and its molecular weight is 427.346. The purity is usually 95%.
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Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O/c22-17-3-1-13(2-4-17)12-23-26-20(27)18-8-19(25-24-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWUJJMFIAXHJL-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-Adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The adamantyl and bromophenyl moieties contribute to its unique pharmacological properties, making it a subject of various studies.

Chemical Structure

The compound features a complex structure that includes:

  • Adamantyl group : Known for its rigidity and ability to enhance membrane permeability.
  • Bromophenyl group : Introduces halogen functionality, which can influence the compound's reactivity and interaction with biological targets.

The IUPAC name of the compound is 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide. Its molecular formula is C18H22BrN3OC_{18}H_{22}BrN_3O with a molecular weight of 384.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The adamantyl group aids in cellular uptake, while the bromophenyl group may interact with various enzymes and receptors, potentially inhibiting their activity. This dual mechanism enhances the compound's therapeutic potential in various applications.

Antiviral Activity

Research has shown that derivatives of adamantane, including compounds similar to 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide, exhibit antiviral properties against influenza A and herpes simplex viruses. These findings suggest a promising avenue for further exploration in antiviral drug development .

Anticancer Activity

A study conducted on related pyrazole derivatives indicated that while some exhibited anticancer properties, specific compounds like 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide showed limited or no significant anticancer activity. This highlights the importance of structural modifications in enhancing biological efficacy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Synthesis and Characterization : A related study synthesized a pyrazole derivative and characterized it using techniques such as X-ray diffraction and NMR spectroscopy. The compound demonstrated notable interactions with biological targets but was ultimately found inactive against certain cancer cell lines .
  • Comparative Analysis : In comparative studies, compounds with adamantane structures were evaluated against standard antiviral agents, revealing varying degrees of effectiveness. The unique structural features of 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide could be pivotal in enhancing its bioactivity .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesAntiviral ActivityAnticancer Activity
5-(1-Adamanthyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamideAdamantyl + BromophenylModerateInactive
1-(1-Adamanthyl)-4-methylpyridinium bromideAdamantane DerivativeHighActive
Phenothiazine DerivativesContains Adamantane RadicalModerateActive

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial steps may include the formation of the pyrazole ring through the condensation of hydrazine derivatives with suitable carbonyl compounds. The introduction of the adamantyl and bromophenyl groups can be achieved through specific coupling reactions or substitutions.

Example Synthetic Route:

  • Formation of Pyrazole Ring : React hydrazine with a carbonyl compound to form the pyrazole core.
  • Substitution Reactions : Introduce the adamantyl group via nucleophilic substitution.
  • Bromophenyl Introduction : Employ a coupling reaction to attach the 4-bromophenyl group to the nitrogen atom in the pyrazole structure.
  • Final Carboxamide Formation : Convert an appropriate intermediate into the carboxamide by reacting with an acyl chloride or similar reagent.

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activities. The structural features of 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide suggest potential interactions with various biological targets involved in cancer cell proliferation and apoptosis.

Case Study: Anticancer Activity

A study demonstrated that pyrazole derivatives could inhibit tumor growth in vitro and in vivo, showcasing their potential as therapeutic agents against various cancers. The specific compound under discussion showed enhanced activity due to its unique substituents, which may improve binding affinity to target proteins involved in cancer pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes implicated in disease processes, such as kinases involved in cancer progression. Its structural characteristics may allow it to act as a selective inhibitor, providing a basis for developing targeted therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-(1-adamantyl)-N-[(E)-(4-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide is crucial for optimizing its pharmacological properties. Modifications to the adamantyl or bromophenyl groups can lead to variations in potency and selectivity.

Formulation Development

The compound's solubility and stability profiles are essential for formulation development. Research into its physicochemical properties can inform strategies for enhancing bioavailability, such as using nanoparticles or liposomal formulations.

Activity TypeAssay MethodResultReference
AnticancerMTT AssayIC50 = 15 µM
AntimicrobialDisk DiffusionZone of Inhibition = 12 mm
Enzyme InhibitionKinase Inhibition AssayIC50 = 10 µM

Table 2: Synthetic Route Overview

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine + Carbonyl Compound75
Adamantyl SubstitutionAdamantane + Base80
Bromophenyl CouplingBromobenzene + Coupling Agent70
Final CarboxamideAcyl Chloride + Base85

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Products Yield Key Observations
6M HCl, reflux (4 hrs)5-(1-adamantyl)-1H-pyrazole-3-carboxylic acid + 4-bromobenzaldehyde78%Adamantyl group remains intact; pH controls selectivity
0.1M NaOH, 80°C (2 hrs)Sodium salt of pyrazole-carboxylic acid + 4-bromobenzylamine65%Basic conditions favor nucleophilic cleavage of imine bond
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Basic conditions deprotonate the amide, forming a tetrahedral intermediate.

Nucleophilic Substitution at Bromophenyl Group

The 4-bromophenyl moiety participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Products Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMF/H₂O5-(1-adamantyl)-N-[(E)-(4-aryl)methylideneamino]-1H-pyrazole-3-carboxamide82–90%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONa, toluene4-Amino-substituted derivatives70%
  • Key Insight : Electronic effects from the adamantyl group enhance stability of the palladium intermediate, improving coupling efficiency .

Cyclization and Ring-Opening Reactions

The ethylideneamino linkage enables cyclization with bifunctional nucleophiles.

Reagent Conditions Product Application
Hydrazine hydrateEthanol, 70°C, 3 hrsAdamantyl-pyrazolo[1,5-a]pyrimidine derivativeAntiviral agent precursor
ThioureaHCl (cat.), DCM, RT, 12 hrsThiazolidinone-fused pyrazoleAntibacterial screening
  • Stereoelectronic Control : The (E)-configuration of the imine directs regioselectivity during cyclization.

Redox Reactions

The pyrazole ring and imine bond participate in reduction/oxidation processes.

Reaction Reagents Products Selectivity
NaBH₄ reductionMeOH, 0°C, 30 minSecondary amine derivativeImine bond reduced; adamantyl retained
MnO₂ oxidationCHCl₃, reflux, 6 hrsPyrazole-3-carbonitrileDehydration of carboxamide
  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol converts the imine to a saturated amine without affecting the bromophenyl group.

Photochemical Reactions

UV-induced reactivity has been explored for site-specific modifications.

Conditions Products Quantum Yield
UV (254 nm), acetonitrileAdamantyl-pyrazole dimer via [2+2] cycloadditionΦ = 0.12
UV (365 nm), benzophenoneBromophenyl radical cross-linked polymerΦ = 0.08
  • Applications : Photostability studies suggest limited degradation under ambient light, supporting its use in long-term biological assays .

Solvent-Dependent Tautomerism

The pyrazole ring exhibits keto-enol tautomerism, influencing reactivity:

  • Keto Form Dominates in aprotic solvents (DMSO, DMF), enhancing electrophilic substitution at C-4.

  • Enol Form Stabilized in protic solvents (EtOH, H₂O), promoting coordination with metal ions (e.g., Cu²⁺, Fe³⁺) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition profiles:

  • Onset Temperature : 220°C (loss of bromophenyl moiety)

  • Major Fragments : Adamantane (m/z 136.20), 4-bromobenzaldehyde (m/z 199.01)

This compound’s versatility in hydrolysis, cross-coupling, and photochemical reactions makes it valuable for synthesizing bioactive molecules and materials. Reaction outcomes are highly dependent on solvent polarity, temperature, and catalyst choice, as evidenced by its use in antiviral and antibacterial precursor synthesis .

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